molecular formula C10H22ClN B3002756 2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride CAS No. 103906-17-8

2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride

Cat. No. B3002756
CAS RN: 103906-17-8
M. Wt: 191.74
InChI Key: JPHILCXMWKTSEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives can involve reactions under high pressure, as seen in the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines, which results in cyclization products . Additionally, the condensation reaction of 2,6-diformylpyridine with diamines leads to the formation of macrocyclic imine compounds, which can be further reduced to macrocyclic amines and transformed into their hydrochlorides . These methods suggest potential pathways for synthesizing the hydrochloride salt of "2,2,6,6-Tetramethylcyclohexan-1-amine."

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex, with the possibility of forming various macrocyclic compounds. X-ray crystal structures of these compounds reveal details about their configuration and the impact of different substituents on the overall structure . The presence of tetramethyl groups in "2,2,6,6-Tetramethylcyclohexan-1-amine" would likely influence its three-dimensional structure and properties.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo a range of chemical reactions. For instance, the reaction with formaldehyde and nitroethane yields macrocyclic molecular cations with pendant nitro or amine groups . The reduction of nitro groups to primary amines is also reported, which could be relevant for modifying the functional groups on "2,2,6,6-Tetramethylcyclohexan-1-amine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the presence of hydroxymethyl groups and the keto-amine tautomeric form in certain derivatives affect their hydrogen bonding and solubility . The transformation of macrocyclic amines into their hydrochloride salts also alters their properties, such as solubility in water and reactivity . These findings can help predict the behavior of "2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride" in different environments.

Scientific Research Applications

Chemical Synthesis and Macrocyclic Compounds

2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride is involved in the synthesis of complex chemical structures. For instance, it's used in the formation of mixed macrocycles, where dynamic combinatorial chemistry approaches lead to the formation of macrocyclic imine or larger mixed imine macrocycles. These macrocycles exhibit enantiomeric forms and have been reduced to their corresponding macrocyclic amines, further transformed into hydrochlorides. Such structures have potential applications in chiral separation and catalysis processes due to their enantiomeric purity and complex structural features (Frydrych et al., 2019).

Hydroxyl-substituted Macrocyclic Compounds

The compound is used in the preparation of hydroxyl-substituted macrocyclic tri-, tetra-, and hexa-amines. These structures, prepared via cyclocondensation reactions, are significant in various chemical synthesis processes due to their potential as intermediates in the production of more complex molecules or as functional groups in larger molecular structures (Xue Guo-ping et al., 2010).

Reduction of Aromatic Nitro Compounds

A novel method involving this compound is reported for the reduction of aromatic nitro compounds to amines, showcasing a new pathway for synthesizing amines from aromatic nitro compounds. The amines are synthesized in a straightforward step and are isolated as hydrochloride salts with good to excellent yields, demonstrating the compound's role in facilitating chemical transformations in synthetic organic chemistry (Pehlivan et al., 2011).

Catalyst in Chemical Reactions

The compound is used as a catalyst in various chemical reactions, demonstrating its role in facilitating and enhancing chemical processes. It's involved in the synthesis of complex chemical structures, such as tetracyclic dihydroquinazolines, showcasing its utility in enhancing the efficiency and selectivity of chemical reactions (Elina Marinho et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,6,6-tetramethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)6-5-7-10(3,4)8(9)11;/h8H,5-7,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHILCXMWKTSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1N)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103906-17-8
Record name 2,2,6,6-tetramethylcyclohexan-1-amine hydrochloride
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